Methyl 2-methylazetidine-2-carboxylate hydrochloride
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Overview
Description
Methyl 2-methylazetidine-2-carboxylate hydrochloride is a chemical compound with the molecular formula C6H12ClNO2 and a molecular weight of 165.62 g/mol . It is a solid substance that is typically stored at room temperature and is known for its high purity, often around 97% . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methylazetidine-2-carboxylate hydrochloride involves several steps. One common method includes the reaction of 2-methylazetidine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored to ensure consistency and high yield. The use of automated systems for temperature and pH control is common to maintain the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methylazetidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in an organic solvent.
Major Products Formed
Oxidation: The major products include carboxylic acids or ketones.
Reduction: The major products are typically alcohols or amines.
Substitution: The products depend on the nucleophile used, such as amides or thiols.
Scientific Research Applications
Methyl 2-methylazetidine-2-carboxylate hydrochloride is used in various scientific research fields:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Mechanism of Action
The mechanism of action of Methyl 2-methylazetidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The pathways involved often include the modulation of enzyme activity, which can lead to changes in metabolic processes or signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-azetidinecarboxylate
- Ethyl 2-methylazetidine-2-carboxylate
- 2-Methylazetidine-2-carboxylic acid
Uniqueness
Methyl 2-methylazetidine-2-carboxylate hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and stability compared to similar compounds. Its hydrochloride form enhances its solubility and stability, making it more suitable for certain applications in research and industry .
Properties
IUPAC Name |
methyl 2-methylazetidine-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-6(3-4-7-6)5(8)9-2;/h7H,3-4H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKRDVTDOFOMXDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN1)C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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